

In-Depth Toxicological Profile of Direct Blue 199

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Compound of Interest

Compound Name: *Direct Blue 199*

CAS No.: *12222-04-7*

Cat. No.: *B1173519*

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For Researchers, Scientists, and Drug Development Professionals

Direct Blue 199, a copper phthalocyanine dye, is utilized across various industries for its vibrant blue coloration. This technical guide provides a comprehensive overview of its toxicological profile, consolidating available data on its acute and chronic effects, genotoxicity, and carcinogenicity. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety.

Summary of Quantitative Toxicological Data

The available quantitative toxicological data for **Direct Blue 199** and its parent compound, copper phthalocyanine, are summarized below.

Test	Species	Route	Endpoint	Result	Reference
Acute Oral Toxicity	Rat	Oral	LD50	>2000 mg/kg	[1]
Skin Irritation	Rabbit	Dermal	Irritation	Non-irritant to slight irritant	[2]
Eye Irritation	Rabbit	Ocular	Irritation	Slight to moderate irritant	[2]
Mutagenicity (Ames Test)	Salmonella typhimurium	In vitro	---	No information available	[3]
Carcinogenicity	Rat	Oral	---	No information available	[4][5]

Note: Data for copper phthalocyanine, the core structure of **Direct Blue 199**, is included for reference where specific data for **Direct Blue 199** is unavailable.

Toxicological Endpoints

Acute Toxicity

The acute oral toxicity of **Direct Blue 199** in rats is low, with a reported LD50 of greater than 2000 mg/kg[1].

Irritation and Sensitization

The irritant potential of **Direct Blue 199** to the skin and eyes has been reported with some variability. Some sources indicate that it is not a skin irritant but may cause eye irritation[1]. Other safety data sheets classify it as a skin and eye irritant[2]. For the parent compound, copper phthalocyanine, it is generally considered to be non-irritating to the skin and eyes.

Genotoxicity

While a Material Safety Data Sheet for **Direct Blue 199** mentions that mutagenicity data has been reported, specific results from studies such as the Ames test or chromosomal aberration assays are not readily available in the public domain[3]. For the parent compound, copper phthalocyanine, a negative result in a hamster fibroblast Ames test has been indicated in a safety data sheet.

Carcinogenicity

There is no specific carcinogenicity data available for **Direct Blue 199**. However, studies on other "direct blue" dyes, which are chemically different, have shown evidence of carcinogenicity in rats[4][5][6]. Conversely, data on the parent compound, copper phthalocyanine, suggests no carcinogenic effects.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **Direct Blue 199** are not extensively available in published literature. However, based on standard OECD guidelines for chemical testing, the methodologies for the key toxicological endpoints would likely follow these procedures:

Acute Oral Toxicity (Following OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

- Test Animals: Typically, young adult female rats are used.
- Administration: A single dose of the test substance is administered by gavage.
- Dose Levels: A stepwise procedure is used with a series of fixed dose levels.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
- Endpoint: The test allows for the determination of the dose at which evident toxicity or mortality occurs.

Skin Irritation (Following OECD Guideline 404: Acute Dermal Irritation/Corrosion)

- Test Animals: Albino rabbits are commonly used.

- Application: A small amount of the test substance is applied to a shaved area of the skin under a semi-occlusive patch.
- Exposure: The exposure period is typically 4 hours.
- Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.
- Endpoint: The severity of skin reactions is scored to determine the irritation potential.

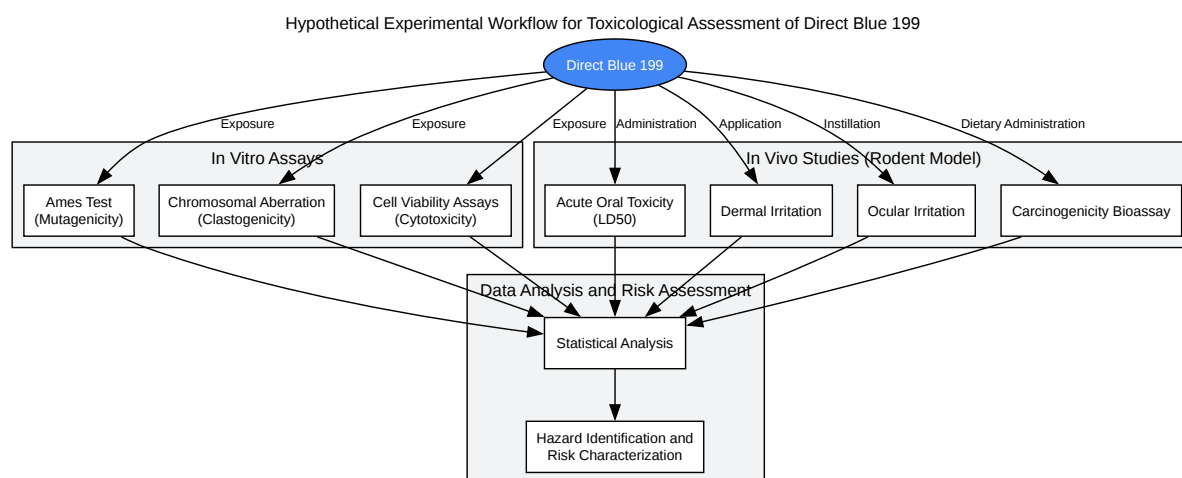
Eye Irritation (Following OECD Guideline 405: Acute Eye Irritation/Corrosion)

- Test Animals: Albino rabbits are the standard model.
- Application: A small amount of the test substance is instilled into the conjunctival sac of one eye.
- Observations: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at various time points after instillation.
- Endpoint: The severity and reversibility of ocular lesions are scored to classify the irritant potential.

Potential Signaling Pathways

There is currently no direct evidence from the searched literature to implicate **Direct Blue 199** in the modulation of specific signaling pathways. However, as a copper-containing phthalocyanine dye, its potential to interact with biological systems could be hypothesized based on the properties of its core structure and the presence of copper. Further research would be necessary to investigate any such interactions.

To illustrate a hypothetical experimental workflow for investigating the toxicological effects of **Direct Blue 199**, the following diagram is provided.



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Hypothetical workflow for toxicological assessment.

Conclusion

The available toxicological data for **Direct Blue 199** suggests a low order of acute toxicity. However, there are some inconsistencies regarding its potential as a skin and eye irritant. Crucially, there is a lack of publicly available, detailed studies on its genotoxic and carcinogenic potential. While data on the parent compound, copper phthalocyanine, can provide some indication of its toxicological profile, specific studies on **Direct Blue 199** are necessary for a comprehensive safety assessment. Researchers and professionals in drug development should exercise caution and consider the need for further testing to fill these data gaps before extensive use or exposure.

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